molecular formula C9H12O2 B107308 1-Ethoxy-2-methoxybenzene CAS No. 17600-72-5

1-Ethoxy-2-methoxybenzene

Cat. No. B107308
CAS RN: 17600-72-5
M. Wt: 152.19 g/mol
InChI Key: OMONCKYJLBVWOQ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxybenzene is a chemical compound that can be inferred to have a benzene ring substituted with both ethoxy and methoxy groups based on its name. While the provided papers do not directly discuss 1-Ethoxy-2-methoxybenzene, they do provide insights into the behavior of similar methoxybenzene derivatives, which can be used to infer some of the properties and reactions of 1-Ethoxy-2-methoxybenzene.

Synthesis Analysis

The synthesis of compounds similar to 1-Ethoxy-2-methoxybenzene often involves the use of organolithium reagents, as seen in the synthesis of 1-lithio-2-methoxybenzene, which is a key intermediate in the formation of various substituted benzene compounds . The presence of the methoxy group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack due to the electron-donating effects of the methoxy group.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives is characterized by the orientation of the methoxy groups relative to the benzene ring. For instance, 1,2-dimethoxybenzene has been shown to have methoxy groups that are trans and twisted out of the plane of the benzene ring . This twisting can affect the compound's reactivity and physical properties. The molecular structure of 1-Ethoxy-2-methoxybenzene would likely show similar characteristics, with the ethoxy and methoxy groups influencing the overall geometry of the molecule.

Chemical Reactions Analysis

Methoxybenzene derivatives participate in various chemical reactions, often influenced by the presence of the methoxy group. For example, 2-methoxy-1,4-benzoquinones undergo asymmetric reactions with styrenyl systems, leading to the formation of complex structures such as bicyclooctenones and dihydrobenzofurans . The methoxy group can also participate in hydrogen bonding, as seen in the inclusion complex formation between a methoxy-functionalized triaroylbenzene and a benzene guest .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are significantly affected by the presence of methoxy groups. These groups can form strong intermolecular and intramolecular hydrogen bonds, influencing the compound's boiling point, solubility, and stability . The vibrational spectra of such compounds can be studied using techniques like inelastic neutron scattering and Raman spectroscopy, providing insights into the molecular interactions within the crystal lattice . The methoxy groups' electron-donating nature also affects the electronic properties of the benzene ring, which can be studied using techniques like NMR spectroscopy .

Scientific Research Applications

Molecular Structure Studies

  • Molecular Structure Analysis: Research on compounds similar to 1-Ethoxy-2-methoxybenzene, like 1-lithio-2-methoxybenzene, has involved determining molecular structures using X-ray techniques and NMR spectroscopy. These studies provide insights into molecular interactions and structure in solution and solid states (Harder et al., 1989).

Polymer Research

  • Electrosynthesis and Characterization of Polymers: Compounds like 1-methoxy-4-ethoxybenzene, related to 1-Ethoxy-2-methoxybenzene, have been used in the electrosynthesis of polymers. These polymers exhibit interesting properties like solubility in organic solvents and have potential applications in electronics due to their conductivity and fluorescence spectra (Moustafid et al., 1991).

Materials Science

  • Development of Novel Copolymers: Research involving compounds such as 1-hydroxy-2-methoxybenzene led to the creation of novel copolymers. These materials have potential applications in areas like light-emitting devices and improved thermal stability, showcasing the versatility of methoxybenzene derivatives (Huang et al., 2012).

Chemical Kinetics and Reaction Studies

  • Chemical Reaction Mechanisms: The reaction mechanisms and kinetics involving methoxybenzene derivatives have been extensively studied. These studies contribute to a better understanding of chemical processes and the development of new synthetic pathways for various compounds (Zawadiak et al., 2003).

Environmental and Atmospheric Chemistry

  • Impact on Air Pollution: Studies on the reaction of methoxybenzene with ozone provide important data for understanding its role as a potential air pollutant. This research is crucial for developing strategies to mitigate environmental impacts in the troposphere (Sun et al., 2016).

Safety And Hazards

1-Ethoxy-2-methoxybenzene is classified as dangerous, with hazard statements H225 and H318 . It is recommended to avoid contact with skin and eyes, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

1-ethoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONCKYJLBVWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170066
Record name 2-Methoxyphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-methoxybenzene

CAS RN

17600-72-5
Record name 1-Ethoxy-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17600-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017600725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyphenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHOXY-2-METHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y3DDU3ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
PM Paduraru, RTW Popoff, R Nair, R Gries… - Journal of …, 2008 - ACS Publications
We describe methods for the rapid generation of minilibraries of substituted alkoxy benzenes (consisting of 4–5 compounds), for screening as insect olfaction or gustation inhibitors. …
Number of citations: 64 pubs.acs.org
M Akazome, Y Yanagita, R Sonobe… - Bulletin of the Chemical …, 1997 - journal.csj.jp
… In fact, 1 formed more easily an inclusion compound with 1-ethoxy-2-methoxybenzene and 1-isopropoxy-2-methoxybenzene than did 2 (Entries 1–3 in Table 1). Since another …
Number of citations: 23 www.journal.csj.jp
AB DeMilo, RT Cunningham… - Journal of Economic …, 1994 - academic.oup.com
Eight of 44 selected analogs of veratrole showed promise as attractants for male, oriental fruit fly, Dacus dorsalis Hendel, in week-long field tests when compared with a standard methyl …
Number of citations: 24 academic.oup.com
SB Waghmode, G Mahale, VP Patil… - Synthetic …, 2013 - Taylor & Francis
… The deprotection of 1-ethoxy-2-methoxybenzene took 9 h (entry 5); first selectively demethylation was observed over deethoxylation. Substitution at ortho and para positions seem to be …
Number of citations: 35 www.tandfonline.com
MS Sunitha, KA Vishnumurthy, AV Adhikari - Journal of Chemical …, 2013 - Springer
… Formation of compound 4-(bromomethyl)-1-ethoxy-2-methoxybenzene (4) was confirmed by its FTIR spectrum, which showed the disappearance of –OH peak at 3349 cm − 1 . Further, …
Number of citations: 7 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The European Food Safety Authority (EFSA) asked the Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) to provide scientific advice to the …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… -1-decene [FL-no: 03.022], digeranylether [FL-no: 03.024], 1-ethoxy-2-methoxybenzene [FL-no: 04.067], 2-(4-methoxyphenoxy)propionic acid [FL-no: … 1-Ethoxy-2-methoxybenzene …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 21 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
F Aguilar, HN Autrup, S Barlow, L Castle, R Crebelli… - 2008 - search.proquest.com
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 0 search.proquest.com
K Ogura, M Akazome - Separations and Reactions in Organic …, 2004 - Wiley Online Library
… In fact, 1 more easily formed an inclusion compound with 1-ethoxy-2methoxybenzene and 1-isopropoxy-2-methoxybenzene than did 2 (entries 2–4 in Table 2). Since another side of the …
Number of citations: 1 onlinelibrary.wiley.com

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